Otilonium Bromide ITS-2
Overview
Description
Otilonium Bromide ITS-2 is a pharmacologically active compound primarily used as a spasmolytic agent. It is known for its efficacy in treating conditions such as irritable bowel syndrome (IBS) by acting as an L-type calcium channel antagonist in intestinal and colonic smooth muscle cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Otilonium Bromide ITS-2 can be synthesized through a multi-step organic synthesis process. The starting materials typically include diethylamine, methyl bromide, and specific aromatic compounds. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistency and purity. The compound is then purified through crystallization and filtration techniques to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: Otilonium Bromide ITS-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Scientific Research Applications
Otilonium Bromide ITS-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on smooth muscle cells and its potential use in treating gastrointestinal disorders.
Medicine: Employed in clinical trials for the treatment of IBS and other gastrointestinal conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Otilonium Bromide ITS-2 exerts its effects by antagonizing L-type calcium channels in smooth muscle cells. This action leads to the relaxation of intestinal and colonic smooth muscles, thereby alleviating symptoms associated with gastrointestinal disorders.
Molecular Targets and Pathways Involved: The primary molecular target is the L-type calcium channel, and the pathways involved include the modulation of intracellular calcium levels, which in turn affects muscle contraction and relaxation.
Comparison with Similar Compounds
Otilonium Bromide ITS-2 is unique in its selective spasmolytic activity on gastrointestinal smooth muscle compared to other similar compounds. Some similar compounds include:
Dicyclomine: Another antimuscarinic agent used for treating IBS.
Mebeverine: A spasmolytic agent with similar applications in gastrointestinal disorders.
Hyoscyamine: An antispasmodic used for its anticholinergic properties.
This compound stands out due to its specific targeting of L-type calcium channels and its minimal side effects compared to other compounds.
Properties
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-79-2 | |
Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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